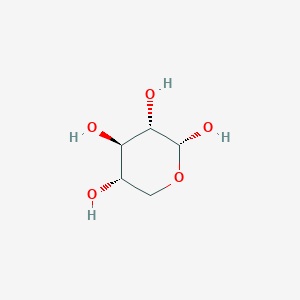![molecular formula C8H6N2O3S B1615416 2-Methoxy-6-nitrobenzo[d]thiazole CAS No. 4308-10-5](/img/structure/B1615416.png)
2-Methoxy-6-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-nitrobenzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group at the second position and a nitro group at the sixth position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-nitrobenzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methoxy-substituted nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazole ring.
Another method involves the nitration of 2-methoxybenzothiazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Methoxy-6-amino-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Scientific Research Applications
2-Methoxy-6-nitrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-bacterial, and anti-inflammatory compounds.
Materials Science: It is utilized in the development of organic semiconductors and fluorescent materials.
Biological Research: It serves as a probe for studying enzyme activities and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-nitrobenzo[d]thiazole depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
In materials science, its electronic properties are influenced by the presence of the methoxy and nitro substituents, which affect the compound’s ability to participate in charge transfer processes.
Comparison with Similar Compounds
2-Methoxy-6-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methoxybenzothiazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-Methoxy-6-chloro-1,3-benzothiazole: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.
2-Methoxy-1,3-benzothiazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the methoxy and nitro substituents, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
4308-10-5 |
|---|---|
Molecular Formula |
C8H6N2O3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-methoxy-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3 |
InChI Key |
DQGFFBDFHDXHCN-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


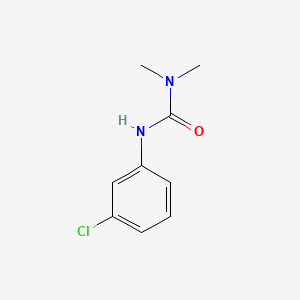

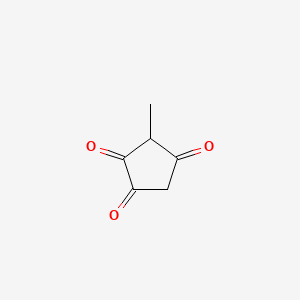

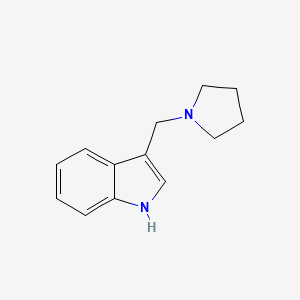

![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)

![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)
![3,7-Dimethyl-11,16-dioxapentacyclo[6.5.5.0~1,6~.0~9,13~.0~14,18~]octadec-6-ene-10,12,15,17-tetrone](/img/structure/B1615351.png)
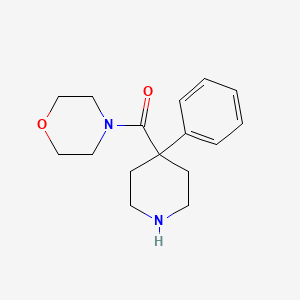
![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)

